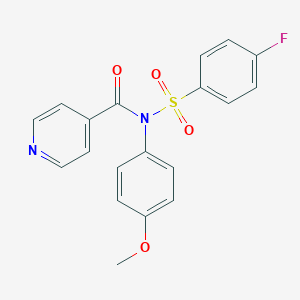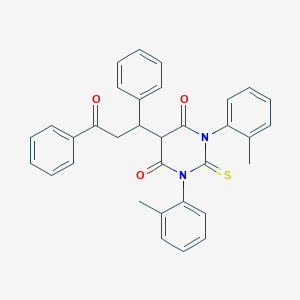
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide-based compound that is capable of selectively inhibiting the activity of phospholipase D (PLD) enzymes.
Wirkmechanismus
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the activity of PLD enzymes by binding to their catalytic domain. PLD enzymes play a crucial role in the production of phosphatidic acid, which is involved in various cellular processes such as cell proliferation, survival, and inflammation. By inhibiting the activity of PLD enzymes, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also reduce the production of inflammatory mediators in immune cells. Additionally, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can protect neurons from oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selectivity for PLD enzymes. This allows for specific inhibition of PLD activity without affecting other cellular processes. However, one limitation of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is its potential toxicity, as sulfonamide-based compounds can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective PLD inhibitors based on the structure of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. Additionally, studying the pharmacokinetics and pharmacodynamics of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can provide valuable information for its potential use in clinical settings.
In conclusion, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide-based compound that selectively inhibits the activity of PLD enzymes. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. While there are advantages and limitations to using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments, further research on its pharmacology and potential clinical use can provide valuable insights for future drug development.
Synthesemethoden
The synthesis of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methoxybenzenesulfonyl chloride and isonicotinic acid, which forms 4-methoxy-N-isonicotinoylbenzenesulfonamide. This intermediate is then reacted with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst to form 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the activity of PLD enzymes that are involved in cell proliferation and survival. 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, as PLD enzymes are involved in the production of inflammatory mediators. Additionally, 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and excitotoxicity.
Eigenschaften
Molekularformel |
C19H15FN2O4S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |
InChI-Schlüssel |
FDZFDONERBQVAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Löslichkeit |
50.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)


![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)